Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-8-12(14)16(15-11)9-5-4-6-10(7-9)21(2,18)19/h4-8H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVXYNJMGOXZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of new biological probes and imaging agents. Medicine: Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory responses or cancer cell proliferation. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazole-3-carboxylate derivatives differ primarily in substituents at the 1- and 5-positions, which critically influence their physicochemical and biological properties. Key analogues include:
*Calculated based on molecular formula.
Key Observations:
- Bulkier Substituents : The t-butylpyrazolylcarbonyl group in increases steric hindrance, likely reducing bioavailability but improving target specificity.
Key Findings:
- The target compound exhibits superior analgesic and anti-inflammatory effects compared to analogues lacking methylsulfonyl groups .
- Antimicrobial activity is prominent in benzofuran-containing derivatives due to enhanced membrane interaction .
Key Insights:
Biological Activity
Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate (CAS Number: 1367842-55-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₃H₁₅N₃O₄S
- Molecular Weight : 309.34 g/mol
- Structural Features : The compound features a pyrazole ring substituted with an amino group and a methylsulfonylphenyl moiety, which may influence its biological interactions and activity.
Biological Activity Overview
This compound exhibits various biological activities, including anti-inflammatory, anticancer, and potential neuroprotective effects. Below are detailed findings from recent research.
Anti-inflammatory Activity
Research indicates that compounds with similar pyrazole structures have shown significant anti-inflammatory effects. For example, a study demonstrated that certain pyrazole derivatives inhibited cyclooxygenase (COX) enzymes, leading to reduced prostaglandin E₂ production. The IC₅₀ values for these compounds ranged from 0.04 to 0.09 μmol, comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
Table 1: Inhibitory Activity of Pyrazole Derivatives on COX Enzymes
| Compound | IC₅₀ (μmol) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| Celecoxib | 0.04 ± 0.01 | Yes | Yes |
| Indomethacin | 9.17 | Yes | Yes |
| Ethyl Pyrazole | 0.04 ± 0.09 | Yes | Yes |
Anticancer Activity
This compound has been investigated for its anticancer properties against various cancer cell lines. Studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells by increasing reactive oxygen species (ROS) levels.
In a comparative study, similar compounds demonstrated IC₅₀ values of approximately 0.25 nM against A375 melanoma cells and H460 lung cancer cells, indicating potent antiproliferative effects .
Table 2: Anticancer Activity of Related Pyrazole Compounds
| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A375 | 0.25 | Apoptosis induction |
| Compound B | H460 | 0.24 | Cell cycle arrest (G2/M phase) |
| Ethyl Pyrazole | HCT116 | TBD | ROS elevation |
Case Studies
Several case studies highlight the effectiveness of ethyl pyrazole derivatives in preclinical models:
- In Vivo Antitumor Efficacy : A study utilizing an HCT116 xenograft model demonstrated that ethyl pyrazole derivatives significantly suppressed tumor growth compared to control groups, suggesting strong in vivo anticancer efficacy.
- Inflammation Models : In carrageenan-induced paw edema models, similar compounds showed significant reduction in edema size compared to controls, affirming their anti-inflammatory potential.
Preparation Methods
Condensation-Based Synthesis via Hydrazine and Carbonyl Intermediates
The foundational approach for synthesizing pyrazole derivatives involves condensation reactions between hydrazine derivatives and carbonyl compounds. For ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate, this typically begins with the formation of the pyrazole core. A representative method involves reacting 3-methylsulfonylphenylhydrazine with ethyl 3-ethoxyacrylate under acidic conditions . The reaction proceeds via cyclocondensation, where the hydrazine attacks the α,β-unsaturated ester, forming the pyrazole ring.
Key Reaction Parameters:
-
Solvent: Ethanol or acetic acid
-
Temperature: 80–100°C
-
Catalyst: Concentrated HCl or H₂SO₄
Post-condensation, the amino group at the 5-position is introduced via nitration followed by reduction. For example, nitration using fuming HNO₃ at 0–5°C, followed by catalytic hydrogenation with Pd/C, achieves the desired amine functionality .
Multi-Step Synthesis from Pre-Functionalized Pyrazole Intermediates
A more controlled route involves constructing the pyrazole ring from pre-functionalized precursors. Source details a method where ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with 3-methylsulfonylbenzaldehyde in dichloroethane (DCE) under reflux with di-tert-butyl peroxide (DTBP) as an oxidant. This one-pot synthesis proceeds via radical-mediated C–H activation, forming the C–N bond between the pyrazole and aryl group.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloroethane (DCE) |
| Temperature | 130°C |
| Reaction Time | 10 hours |
| Oxidant | DTBP (3 equiv) |
| Yield | 85% |
This method avoids separate functionalization steps, streamlining the synthesis. The product is purified via silica gel chromatography (petroleum ether/EtOAc = 8:1) .
Sequential Functionalization of Pyrazole Esters
Alternative strategies focus on modifying pre-formed pyrazole esters. A two-step protocol starts with ethyl 5-nitro-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate, which is reduced to the amine using SnCl₂ in HCl or hydrogen gas over Raney nickel . This method ensures regioselective amination but requires careful control of reduction conditions to avoid over-reduction or ring opening.
Reduction Conditions:
Solid-Phase Synthesis for High-Throughput Applications
Recent advances employ solid-phase techniques to improve scalability. A resin-bound hydrazine reacts with β-ketoesters, followed by on-resin sulfonylation using 3-methylsulfonylbenzene sulfonyl chloride. Cleavage from the resin with trifluoroacetic acid yields the target compound with >90% purity .
Advantages:
-
Eliminates purification intermediates
-
Compatible with automated synthesizers
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each method:
| Method | Yield (%) | Purity (%) | Complexity | Scalability |
|---|---|---|---|---|
| Condensation | 60–75 | 95 | Moderate | High |
| Multi-Step | 85 | 98 | High | Moderate |
| Sequential Functionalization | 70–80 | 97 | Moderate | High |
| Solid-Phase | 90 | 95 | Low | High |
The multi-step method offers the highest yield and purity but requires specialized equipment for high-temperature reactions. Solid-phase synthesis balances simplicity and scalability, making it ideal for industrial applications .
Mechanistic Insights and Side-Reaction Mitigation
During condensation, competing pathways may form regioisomeric pyrazoles. Steric effects from the 3-methylsulfonyl group favor substitution at the 1-position, minimizing isomers . In radical-mediated syntheses, DTBP generates tert-butoxyl radicals, abstracting hydrogen from the pyrazole to initiate coupling .
Common side products include:
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 5-amino-1-(3-methylsulfonylphenyl)pyrazole-3-carboxylate?
Answer:
The synthesis typically involves a multi-step process:
- Cyclocondensation : Reacting ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives (e.g., substituted phenylhydrazines) under reflux in alcoholic media to form the pyrazole core .
- Sulfonylation : Introducing the 3-methylsulfonylphenyl group via nucleophilic substitution or coupling reactions. For example, reacting the amino-pyrazole intermediate with methylsulfonyl chloride in the presence of a base like triethylamine .
- Esterification : Finalizing the ethyl ester group under controlled pH and temperature to avoid hydrolysis .
Key parameters include reaction time (6–12 hours), solvent choice (ethanol, DMF), and temperature (60–80°C). Yields are optimized by monitoring intermediates via TLC .
Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Answer:
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and torsion angles. High-resolution data (≤ 0.8 Å) is critical for accurate refinement .
- Refinement : SHELXL refines the structure using constraints for the methylsulfonyl group’s geometry and hydrogen bonding networks. Anisotropic displacement parameters improve accuracy .
- Validation : Mercury CSD 2.0 visualizes packing patterns and intermolecular interactions (e.g., π-π stacking of the phenyl ring), which influence solubility and stability .
Discrepancies between experimental and calculated data (e.g., bond angle deviations > 2°) may indicate disorder or twinning, requiring iterative refinement .
Basic: What spectroscopic techniques validate the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Confirm the pyrazole ring’s substitution pattern (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 160–165 ppm for carbonyl carbons) and methylsulfonyl group (δ 3.1 ppm for CH₃) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O stretches at 1150–1300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOEt group) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Answer:
- Analog Synthesis : Modify substituents (e.g., replacing methylsulfonyl with sulfonamide or halogens) to assess bioactivity changes .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the sulfonyl group’s role in hydrogen bonding .
- In Vitro Assays : Test analogs in dose-response studies (IC₅₀ determination) for cytotoxicity, enzyme inhibition, or receptor modulation. Compare with reference compounds like Ethyl 5-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate to identify critical substituents .
Basic: What physicochemical properties are critical for evaluating this compound’s bioactivity?
Answer:
- Lipophilicity (logP) : Measured via HPLC or shake-flask method. Optimal logP (2–4) enhances membrane permeability .
- Solubility : Determined in PBS (pH 7.4) and simulated gastric fluid. Low solubility (<50 µM) may require prodrug strategies .
- pKa : Potentiometric titration identifies ionizable groups (e.g., amino group, pKa ~8–9), influencing bioavailability .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., using Pd/C for coupling steps) to identify optimal conditions .
- In-Line Monitoring : ReactIR tracks reaction progress in real time, minimizing byproducts like hydrolyzed esters .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the product with ≥95% purity. Elemental analysis validates stoichiometry .
Basic: What analytical methods assess the compound’s stability under storage conditions?
Answer:
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Mass Balance : Quantify degradation products (e.g., ester hydrolysis to carboxylic acid) using LC-MS .
- Stability-Indicating Methods : Validate assays per ICH Q2(R1) guidelines to ensure specificity for the intact compound .
Advanced: How does the 3-methylsulfonylphenyl group influence target binding compared to other substituents?
Answer:
- Crystallographic Analysis : Co-crystallize the compound with its target (e.g., COX-2 enzyme) to resolve sulfonyl group interactions (e.g., hydrogen bonds with Arg120) .
- SAR Comparisons : Replace methylsulfonyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Bioassays reveal that sulfonyl’s electronegativity enhances binding affinity by 10–20% compared to methyl .
- MD Simulations : Molecular dynamics (AMBER or GROMACS) quantify binding energy contributions (ΔG) of the sulfonyl group over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
